molecular formula C20H24N4O4S B2855894 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1013795-37-3

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2855894
CAS No.: 1013795-37-3
M. Wt: 416.5
InChI Key: HITZASJEIUSZFK-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

  • N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine
  • Thiazole derivatives with various biological activities

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzothiazole moiety and a pyrazole ring. The molecular formula is C16H20N4O3SC_{16}H_{20}N_4O_3S with a molecular weight of approximately 364.42 g/mol. Its structural representation is crucial for understanding its interactions at the molecular level.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzothiazole and pyrazole moieties may facilitate binding to enzymes or receptors involved in key physiological processes. Specifically, it may modulate the activity of enzymes involved in inflammatory pathways or cellular signaling.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • In vitro Studies : Research has shown that related compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent cytotoxic effects against various cancer types .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

CompoundIC50 (µM)Target Enzyme
Compound A54.65COX-1
Compound B60.56COX-2
N-(4,7-dimethoxy...)57.24COX-2

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease. In vivo studies demonstrated that it could enhance cognitive function in rodent models subjected to neurotoxic agents .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study on Anticancer Activity : A study involving a series of pyrazole derivatives demonstrated significant inhibition of tumor growth in xenograft models when treated with benzothiazole derivatives .
  • Neuroprotective Effects : In another study focusing on Alzheimer's disease models, compounds with similar structures were shown to improve memory retention and reduce amyloid plaque formation .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-12-10-14(22-23(12)2)19(25)24(11-13-6-5-9-28-13)20-21-17-15(26-3)7-8-16(27-4)18(17)29-20/h7-8,10,13H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITZASJEIUSZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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